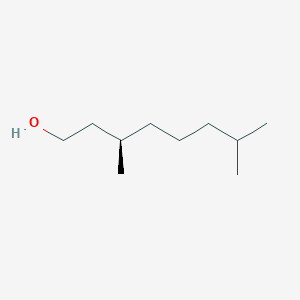

3,7-Dimethyl-1-octanol

Descripción

Propiedades

IUPAC Name |

3,7-dimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNCMAKCNVRZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044360 | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sweet, rose-like odour | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in most fixed oils and propylene glycol; insoluble in glycerol, 1 ml in 3 ml 70% alcohol (in ethanol) | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.826-0.842 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/412/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

106-21-8, 1117-60-8, 68680-98-8, 1333-49-9 | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocitronellol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanol, 3,7-dimethyl-, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3,7-Dimethyl-1-octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068680988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7-Dimethyl-1-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanol, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octanol, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-Dimethyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,7-DIMETHYL-1-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPY9K1927C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Dihydrocitronellol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035411 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,7-Dimethyl-1-octanol (CAS 106-21-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dimethyl-1-octanol, also known as tetrahydrogeraniol, is a branched-chain primary alcohol with the chemical formula C10H22O.[1][2] It is a colorless to pale yellow liquid with a mild, waxy, rose-petal-like odor.[1][3] This compound and its stereoisomers are found in nature in citrus oils, lemon peel oil, and thyme.[1] Industrially, it is utilized as a fragrance ingredient in a variety of consumer products, as a flavoring agent in foods, and holds potential for other applications due to its chemical properties and biological activities.[1][3][4] For professionals in research and drug development, this compound presents interest as a chiral building block in organic synthesis and for its potential antimicrobial, antifungal, insect repellent, and antioxidant properties.[5][6] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, safety, and known biological activities.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 106-21-8 | [2][3][4] |

| Molecular Formula | C10H22O | [1][2] |

| Molecular Weight | 158.28 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Waxy, rose-petal-like | [3] |

| Boiling Point | 98-99 °C at 9 mmHg | [3] |

| Density | 0.828 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.436 | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [3] |

Table 2: Toxicological and Safety Information for this compound

| Parameter | Information | Reference(s) |

| Acute Toxicity | Moderately toxic by skin contact. | [5] |

| Irritation | Skin and serious eye irritant. May cause respiratory irritation. | [5] |

| Handling Precautions | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [5] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. | [5] |

Experimental Protocols

Synthesis of this compound

This compound is commercially produced by the hydrogenation of geraniol (B1671447), citronellol, or citral.[3] The following is a representative protocol for the synthesis via the hydrogenation of geraniol.

Protocol 1: Synthesis by Hydrogenation of Geraniol

Objective: To synthesize this compound by the catalytic hydrogenation of geraniol.

Materials:

-

Geraniol

-

Methanol (B129727) (solvent)

-

Ruthenium-BINAP catalyst (e.g., Ru(OAc)2(BINAP))

-

High-pressure autoclave equipped with a magnetic stirrer and gas inlet

-

Hydrogen gas (high purity)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a high-pressure autoclave, dissolve a known quantity of geraniol in methanol.

-

Add a catalytic amount of the Ruthenium-BINAP catalyst to the solution.

-

Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-40 bar).[7]

-

Heat the reaction mixture to the desired temperature (e.g., 60 °C) with continuous stirring.[7]

-

Maintain the reaction under these conditions for a specified time, monitoring hydrogen uptake to determine reaction completion.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

-

Open the autoclave and filter the reaction mixture to remove the catalyst.

-

Remove the methanol solvent from the filtrate using a rotary evaporator.

-

Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Logical Workflow for Synthesis:

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is adapted for the analysis of this compound and is based on established methods for similar compounds.[6][8]

Protocol 2: GC-MS Analysis of this compound

Objective: To identify and quantify this compound in a sample matrix.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-5 (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Sample containing this compound

-

Hexane (B92381) or other suitable solvent (GC grade)

-

Volumetric flasks, micropipettes, and GC vials

Procedure:

-

Sample Preparation:

-

Accurately weigh a precise amount of the sample into a volumetric flask.

-

Dilute the sample with hexane to a final concentration within the calibrated range of the instrument.

-

Vortex the solution for 30 seconds to ensure homogeneity.

-

Transfer an aliquot of the diluted sample into a 2 mL GC vial and cap securely.

-

-

Instrument Parameters:

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless mode, depending on concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the compound by comparing its peak area to a calibration curve prepared from standards of known concentrations.

-

Experimental Workflow for GC-MS Analysis:

Biological Activities and Potential Mechanisms of Action

Recent studies have indicated that this compound possesses several biological activities of interest to the scientific and drug development communities.

Antimicrobial and Antifungal Activity

This compound has demonstrated antimicrobial and antifungal properties.[6] While the precise signaling pathways are not fully elucidated for this specific compound, the mechanism of action for structurally similar short-chain alcohols against fungi is thought to involve:

-

Membrane Disruption: Alteration of the fungal cell membrane integrity, leading to increased permeability and leakage of cellular contents.

-

Induction of Apoptosis: Triggering programmed cell death in the fungal cells.

-

Metabolic Disruption: Interference with key metabolic pathways, such as fatty acid biosynthesis and amino acid metabolism.

Proposed Antifungal Mechanism of Action:

Insect Repellent Activity

This compound has been investigated for its potential as an insect repellent.[6] The mechanism of action for many insect repellents involves interaction with the insect's olfactory system. It is hypothesized that these compounds may act by:

-

Receptor Activation: Activating specific olfactory receptors that trigger an avoidance response.

-

Receptor Inhibition: Blocking the olfactory receptors that detect host attractants, thus "masking" the host from the insect.

Antioxidant Activity

Studies on related monoterpenes suggest that this compound may possess antioxidant properties.[5] The likely mechanisms for radical scavenging by such compounds are:

-

Hydrogen Atom Transfer (HAT): The alcohol's hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical.

Conclusion

This compound is a versatile compound with established applications in the fragrance and flavor industries and emerging potential in other scientific fields. For researchers, its utility as a chiral synthetic precursor is of note. For those in drug development, its demonstrated antimicrobial, antifungal, and potential antioxidant activities warrant further investigation to elucidate the specific molecular targets and signaling pathways involved. The detailed protocols provided in this guide for its synthesis and analysis offer a practical resource for laboratory work. Future research should focus on in-depth mechanistic studies of its biological effects to fully realize its potential in pharmaceutical and agrochemical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 3. This compound | 106-21-8 [chemicalbook.com]

- 4. This compound | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 68680-98-8 | Benchchem [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of 3,7-Dimethyl-1-octanol, a significant fragrance ingredient with applications in various commercial products. It covers its chemical identity, physical and chemical properties, and production methods.

Chemical Identity and Synonyms

This compound is a colorless liquid known for its waxy, rose-petal-like odor.[1] It is scientifically identified by its CAS number 106-21-8.[2][3] This compound is recognized by a variety of synonyms across different contexts and databases.

A comprehensive list of its alternative names is provided below to aid in research and substance identification.

| Synonym | Source |

| Tetrahydrogeraniol | [4][5] |

| Dihydrocitronellol | [3][5] |

| 3,7-Dimethyloctan-1-ol | [3][5][6] |

| 1-Octanol, 3,7-dimethyl- | [3][5] |

| Pelargol | [3][5] |

| Dimethyloctanol | [3][5] |

| Perhydrogeraniol | [3][5] |

| Geraniol (B1671447) tetrahydride | [3][5] |

| 2,6-Dimethyl-8-octanol | [3][5] |

| Citronellol (B86348), dihydro- | [3][5] |

| Geraniol, perhydro- | [3][5] |

| Geraniol, tetrahydro- | [3][5] |

| NSC 18917 | [3][5] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its application in research and product formulation. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂O | [2][7] |

| Molecular Weight | 158.28 g/mol | [2] |

| CAS Number | 106-21-8 | [2][3] |

| Density | 0.828 g/mL at 20 °C | [1] |

| Boiling Point | 98-99 °C at 9 mmHg | [1] |

| Refractive Index | n20/D 1.436 | [1] |

| Flash Point | 97 °C (closed cup) | |

| Vapor Pressure | <0.01 mmHg at 20 °C | |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [1] |

Experimental Protocols: Production Methods

This compound is produced commercially through the chemical reduction of other organic compounds.[1] The primary methods involve the hydrogenation of geraniol or citronellol.

Protocol: Hydrogenation of Geraniol/Citronellol

-

Reactants : Geraniol or citronellol.

-

Catalyst : A nickel catalyst is typically used to facilitate the reaction.[1]

-

Process : The hydrogenation process involves the addition of hydrogen across the double bonds of geraniol or citronellol. This reaction saturates the molecule, converting it to this compound.

-

By-product : This compound can also be generated as a by-product during the synthesis of citronellol from geraniol or nerol.[1]

This process is favored for its efficiency and is a common method for industrial-scale production.

Applications and Stability

Due to its chemical stability, this compound is a preferred fragrance ingredient in a variety of household products.[1] It is also used as a flavor ingredient in foods and has been investigated for its potential as a biofuel and pest repellent.[1][6] The compound is noted for its waxy, rose-like scent and is frequently used in floral fragrances, often in combination with citronellol, geraniol, or nerol.[8]

Logical Relationships and Production Workflow

The synthesis of this compound is a straightforward chemical process. The diagram below illustrates the logical workflow from precursor molecules to the final product.

Caption: Production workflow for this compound.

References

- 1. This compound | 106-21-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 4. This compound 106-21-8 | TCI AMERICA [tcichemicals.com]

- 5. This compound | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ScenTree - Tetrahydrogeraniol (CAS N° 106-21-8) [scentree.co]

- 8. afchemicals.com [afchemicals.com]

Physical and Chemical Properties of Tetrahydrogeraniol

An In-depth Technical Guide to the Physical Constants of Tetrahydrogeraniol

This technical guide provides a comprehensive overview of the core physical constants of Tetrahydrogeraniol (also known as 3,7-dimethyloctan-1-ol). The information is intended for researchers, scientists, and professionals in drug development and fragrance industries who require precise data for formulation, quality control, and analytical purposes.

Tetrahydrogeraniol is a colorless liquid with a sweet, rose-like, waxy odor.[1][2] It is a monoterpenoid alcohol and is the result of the complete hydrogenation of the double bonds in geraniol.[3][4] While it is found naturally in citrus oil, it is often produced synthetically for commercial use in fragrances for products like perfumes, soaps, and cosmetics.[1][4]

Physical Constants

The quantitative physical and chemical properties of Tetrahydrogeraniol are summarized in the table below. These values represent a range reported across various sources and are dependent on the specific grade and purity of the substance.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₂O | |

| Molecular Weight | 158.28 g/mol | [1][5][6] |

| Boiling Point | 212 to 213 °C | @ 760 mmHg (estimated)[7][8] |

| 98 to 99 °C | @ 9 mmHg[9] | |

| Density / Specific Gravity | 0.827 to 0.831 g/cm³ | @ 20 °C[7][8][10] |

| 0.825 to 0.832 g/cm³ | @ 25 °C[1][11] | |

| Refractive Index (nD) | 1.432 to 1.440 | @ 20 °C[1][11] |

| Flash Point | 95 to 100 °C | (Closed Cup)[1][6] |

| Solubility | Insoluble | In water and glycerol[5][6] |

| Soluble | In alcohol, most fixed oils, and propylene (B89431) glycol[5][7][8] | |

| Purity | ≥98% | By Gas Chromatography[1] |

| Vapor Pressure | 0.039 mmHg | @ 25 °C (estimated)[7][8] |

Experimental Protocols

The determination of physical constants requires precise and standardized experimental methodologies. The following sections detail the protocols for measuring key properties of Tetrahydrogeraniol.

Determination of Purity by Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard method for determining the purity of essential oils and aroma chemicals like Tetrahydrogeraniol.[12][13] The technique separates a sample into its individual components, allowing for their identification and quantification.[12]

Methodology:

-

Sample Preparation: A sample of Tetrahydrogeraniol is diluted in a suitable solvent, such as cyclohexane. A common dilution ratio is 1:200.[14]

-

Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the gas chromatograph's heated injection port.[12][14] The high temperature volatilizes the sample into a gaseous state.[12][15]

-

Separation: An inert carrier gas (e.g., helium, hydrogen) transports the vaporized sample through a capillary column (e.g., HP-5MS).[13][16] The column is housed in an oven that follows a specific temperature program.[16] Components of the sample travel through the column at different rates based on their boiling points and polarity, thus achieving separation.[13]

-

Detection: As each component exits the column, it passes through a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[15] The detector measures the time it took for the component to pass through the column (retention time) and its concentration.[15]

-

Analysis: The output, a chromatogram, displays peaks corresponding to each component.[13] The area under each peak is proportional to the concentration of that component in the sample.[13] By comparing the retention times and mass spectra to those of known standards, the identity and purity of the Tetrahydrogeraniol sample can be determined.[12]

Determination of Boiling Point (Micro or Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[17] The Thiele tube method is a common and efficient technique for determining the boiling point of small liquid samples.[18]

Methodology:

-

Preparation: A small amount (less than 0.5 mL) of Tetrahydrogeraniol is placed into a small test tube (fusion tube).[18]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid and the sealed end above the surface.[18][19]

-

Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is near the thermometer bulb.[18] This assembly is then inserted into a Thiele tube containing a high-boiling point liquid like mineral oil.[20]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[18] This design allows for uniform heating of the oil bath through convection currents.[19] As the temperature rises, air trapped in the capillary tube will escape as bubbles.

-

Observation: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube's open end.[18][20] At this point, the heat is removed.

-

Measurement: The liquid is allowed to cool. The boiling point is the temperature recorded the instant the stream of bubbles stops and the liquid is drawn back into the capillary tube.[18][19]

Determination of Density (Direct Mass and Volume Measurement)

Density, a characteristic property of a substance, is its mass per unit volume.[21][22] It can be determined by precisely measuring the mass and volume of a sample.

Methodology:

-

Mass Measurement of Cylinder: The mass of a clean, dry graduated cylinder is measured using an electronic balance.[22]

-

Volume and Mass of Liquid: A specific volume of Tetrahydrogeraniol (e.g., 20 mL) is added to the graduated cylinder.[21] The volume is recorded accurately. The combined mass of the cylinder and the liquid is then measured.[21][22]

-

Temperature Measurement: The temperature of the liquid is recorded, as density is temperature-dependent.[21]

-

Calculation: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.[23] The density is then calculated by dividing the mass of the liquid by its measured volume.[22]

-

Replication: The procedure can be repeated with different volumes of the liquid to ensure accuracy, and the average density is reported.[22]

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a medium. It is a fundamental physical property used to identify and check the purity of liquid substances.[24] An Abbe refractometer is a common instrument for this measurement.

Methodology:

-

Calibration: The instrument is calibrated using a standard liquid with a known refractive index, often distilled water.[25]

-

Sample Application: A few drops of Tetrahydrogeraniol are placed on the clean, dry surface of the measuring prism of the refractometer.

-

Measurement: The prisms are closed, and the user looks through the eyepiece. The light source is adjusted to illuminate the scale.

-

Focusing: The micrometer screw is adjusted to bring the boundary line between the light and dark regions into sharp focus.[25] If a color band is visible, the compensator is adjusted to create a sharp, achromatic boundary.[25]

-

Reading: The lever is adjusted to align the boundary line precisely with the center of the crosshairs in the eyepiece.[25]

-

Data Recording: The refractive index is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-sensitive.[25] The process is typically repeated to ensure consistency.[25]

Workflow Visualization

The following diagram illustrates the logical workflow for determining the purity of a Tetrahydrogeraniol sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for Purity Analysis of Tetrahydrogeraniol via GC-MS.

References

- 1. Tetrahydrogeraniol | Aroma Chemicals Distributor | NHU [nutrition-chemicals.com]

- 2. dimethyl octanol, 106-21-8 [thegoodscentscompany.com]

- 3. Geraniol - Wikipedia [en.wikipedia.org]

- 4. Geraniol CAS#: 106-24-1 [chemicalbook.com]

- 5. 3,7-Dimethyl-1-octanol | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. vigon.com [vigon.com]

- 7. tetrahydrogeraniol, 1333-49-9 [thegoodscentscompany.com]

- 8. Fragrance University [fragranceu.com]

- 9. This compound | 106-21-8 [chemicalbook.com]

- 10. afchemicals.com [afchemicals.com]

- 11. Tetrahydrogeraniol - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter [privi.com]

- 12. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 13. oshadhi.co.uk [oshadhi.co.uk]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. aromaweb.com [aromaweb.com]

- 16. scitepress.org [scitepress.org]

- 17. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. chymist.com [chymist.com]

- 21. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. wjec.co.uk [wjec.co.uk]

- 24. pg.edu.pl [pg.edu.pl]

- 25. davjalandhar.com [davjalandhar.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Properties of 3,7-Dimethyl-1-octanol

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and safety information for this compound. The information is curated for professionals in research and development.

Chemical Identity and Molecular Structure

This compound is a branched-chain fatty alcohol. Its structure features a primary alcohol at the C1 position and methyl groups at the C3 and C7 positions of an eight-carbon chain.

-

IUPAC Name : 3,7-dimethyloctan-1-ol[1]

-

Synonyms : Tetrahydrogeraniol, Dihydrocitronellol, Pelargol[1][2][3]

Below is a diagram representing the 2D molecular structure of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [1][9][10] |

| Odor | Sweet, rosy, waxy | [1][10] |

| Boiling Point | 98-99 °C at 9 mmHg | [5][6][8][9][10] |

| Density | 0.828 g/mL at 20 °C | [6][8][9][10] |

| Refractive Index (n20/D) | 1.436 | [5][6][8][9][10] |

| Solubility | Insoluble in water; soluble in alcohol, oils, and propylene (B89431) glycol. | [1][8] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [6] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [6][11] |

Table 2: Spectroscopic Data

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | Data available; spectrum can be found in chemical databases. | [1][5][12] |

| ¹³C NMR | Data available; spectrum can be found in chemical databases. | [1][5][7] |

| Mass Spectrometry (GC-MS) | Data available; spectrum can be found in chemical databases. | [1][3][7] |

| Infrared (IR) Spectroscopy | Data available; spectrum can be found in chemical databases. | [1][5] |

| Raman Spectroscopy | Data available; spectrum can be found in chemical databases. | [1][5] |

Synthesis and Manufacturing

This compound is primarily produced through the hydrogenation of naturally occurring unsaturated alcohols or aldehydes.

Experimental Protocol: Synthesis via Hydrogenation of Geraniol (B1671447)

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be described as follows:

-

Reaction Setup : A high-pressure reactor is charged with geraniol and a suitable solvent (e.g., ethanol). A nickel-based catalyst is typically used.[10]

-

Hydrogenation : The reactor is pressurized with hydrogen gas. The reaction mixture is heated and stirred. The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) until the starting material is consumed.

-

Work-up : After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification : The solvent is removed from the filtrate under reduced pressure. The resulting crude this compound is then purified by vacuum distillation to yield the final product.

The diagram below illustrates the general workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves multiple roles in scientific and industrial applications:

-

Fragrance and Flavor Ingredient : Due to its stable chemical nature and pleasant floral odor, it is widely used in perfumes, cosmetics, and household products.[8][10] It is also approved as a flavoring agent in food.[1]

-

Chemical Intermediate : It is a precursor in the synthesis of other organic compounds, which may have applications in the pharmaceutical and agrochemical industries.[13]

-

Research Applications : It has been investigated as a potential biofuel and as an insect repellent.[13] In drug delivery research, its properties as a penetration enhancer for transdermal drug delivery have been studied.[6]

Safety and Handling

A summary of the safety profile for this compound is provided below.

Table 3: Safety and Hazard Information

| Hazard Type | Description | Reference(s) |

| Acute Toxicity | Moderately toxic by skin contact. | [10] |

| Skin Irritation | Causes skin irritation. | [6][10][14] |

| Eye Irritation | Causes serious eye irritation. | [6][14] |

| Respiratory Irritation | May cause respiratory irritation. | [14] |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | [6][11] |

Handling Precautions :

-

Wear protective gloves, clothing, and eye/face protection.[11][14]

-

Avoid breathing fumes, mist, or vapors.[14]

-

Store in a cool, well-ventilated place with the container tightly closed.[14]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[11][14]

References

- 1. This compound | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3,7-二甲基-1-辛醇 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3R)-3,7-Dimethyl-1-octanol | C10H22O | CID 6999991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 106-21-8 [chemicalbook.com]

- 9. This compound | 151-19-9 [chemicalbook.com]

- 10. This compound manufacturers and suppliers in China - ODOWELL [odowell.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound(106-21-8) 1H NMR [m.chemicalbook.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. sds.metasci.ca [sds.metasci.ca]

The Natural Occurrence of 3,7-Dimethyl-1-octanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 3,7-Dimethyl-1-octanol, a saturated irregular monoterpenoid alcohol. This document details its presence in various plant species, honey, and citrus oils, supported by available scientific literature. A proposed biosynthetic pathway is outlined, and detailed experimental protocols for the extraction, identification, and quantification of this compound from natural sources are provided. All quantitative data found in the literature is summarized, and key pathways and workflows are visualized using diagrams to facilitate understanding. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are interested in the scientific and technical aspects of this naturally occurring alcohol.

Introduction

This compound is a branched-chain primary alcohol with a pleasant, rosy scent.[1] Its chemical structure consists of an eight-carbon chain with methyl groups at positions 3 and 7. It is also known by synonyms such as Tetrahydrogeraniol and Dihydrocitronellol.[1][2] This compound is found in a variety of natural sources and is of interest for its potential applications in the fragrance, flavor, and pharmaceutical industries.[3] This guide aims to consolidate the current knowledge on its natural distribution, biosynthesis, and the methodologies used for its study.

Natural Occurrence

This compound has been identified as a natural constituent in a range of botanical and other natural products. Its presence has been documented in the essential oils of several plant species, as well as in honey and citrus oils.[1][4]

Plant Kingdom

The presence of this compound has been reported in the following plant species:

Other Natural Sources

Beyond the plant kingdom, this compound has also been identified in:

-

Honey: It is a natural component of honey, contributing to its complex aroma profile.[1]

-

Citrus Oils: This alcohol has been found in citrus oils, including lemon.[1][5]

As with its occurrence in plants, precise quantitative data for this compound in honey and citrus oils is scarce in publicly available literature.

Biosynthesis

This compound is classified as a saturated irregular monoterpene.[4] Its biosynthesis is understood to proceed through the isoprenoid biosynthetic pathway, which is responsible for the formation of a vast array of natural products in plants.

The key precursors for all monoterpenes are isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[6] The biosynthesis of irregular monoterpenes, such as lavandulol, involves a "head-to-middle" condensation of two DMAPP units, a reaction catalyzed by specific enzymes like lavandulyl diphosphate synthase (LPPS).[4] It is hypothesized that this compound is subsequently formed through the reduction of unsaturated monoterpene precursors like geraniol (B1671447) or citronellol.[4][5] This is supported by commercial synthesis methods, which often employ the hydrogenation of these unsaturated monoterpene alcohols.[5]

// Nodes IPP [label="Isopentenyl Diphosphate (IPP)"]; DMAPP [label="Dimethylallyl Diphosphate (DMAPP)"]; GPP [label="Geranyl Diphosphate (GPP)"]; Geraniol [label="Geraniol"]; Citronellol [label="Citronellol"]; DM_Octanol [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IPP -> GPP [label="GPP Synthase"]; DMAPP -> GPP [label="GPP Synthase"]; GPP -> Geraniol [label="Geraniol Synthase"]; Geraniol -> Citronellol [label="Old Yellow Enzyme (OYE) family"]; Geraniol -> DM_Octanol [label="Reduction (e.g., Hydrogenation)", style=dashed, color="#EA4335"]; Citronellol -> DM_Octanol [label="Reduction", style=dashed, color="#EA4335"]; } dddot

Experimental Protocols

The extraction, identification, and quantification of this compound from natural sources typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis. For honey, a headspace solid-phase microextraction (HS-SPME) method is often employed.

Extraction of Essential Oil from Plant Material (e.g., Persicaria species)

This protocol describes a general procedure for the extraction of essential oils from plant material using steam distillation.

4.1.1. Materials and Equipment

-

Fresh or dried plant material (e.g., leaves, stems)

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

4.1.2. Procedure

-

Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g). If fresh, chop it into small pieces. If dried, it can be used as is or coarsely ground.

-

Steam Distillation: Place the plant material into the distillation flask of the Clevenger apparatus. Add a sufficient amount of distilled water to cover the material.

-

Heating: Heat the flask using the heating mantle. The steam and volatile compounds will rise, be condensed, and collected in the collection tube.

-

Extraction Time: Continue the distillation for a set period (e.g., 3 hours) or until no more oil is collected.

-

Oil Collection: Carefully collect the separated essential oil from the collection tube.

-

Drying: Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Analysis of Volatiles in Honey using HS-SPME-GC-MS

This protocol provides a general method for the analysis of volatile compounds in honey.

4.2.1. Materials and Equipment

-

Honey sample

-

Saturated NaCl solution

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

SPME holder

-

Water bath or incubator

-

GC-MS system

4.2.2. Procedure

-

Sample Preparation: Weigh a specific amount of honey (e.g., 5 g) into a 20 mL headspace vial.

-

Salting Out: Add a known volume of saturated NaCl solution (e.g., 2 mL) to the vial to enhance the release of volatile compounds.

-

Equilibration: Seal the vial and place it in a water bath or incubator at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section provides typical GC-MS parameters for the analysis of this compound.

4.3.1. Instrumentation

-

Gas chromatograph coupled to a mass spectrometer.

4.3.2. GC Conditions

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for 2 min.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: Hold at 240°C for 5 min.

-

-

Injector Temperature: e.g., 250°C.

-

Injection Mode: Splitless or split (e.g., 1:50).

4.3.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: e.g., 230°C.

-

Transfer Line Temperature: e.g., 280°C.

4.3.4. Identification and Quantification

-

Identification: The identification of this compound can be achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound of known concentrations. The peak area of the compound in the sample chromatogram is then used to determine its concentration based on the calibration curve.

// Nodes Sample [label="Natural Source\n(Plant Material or Honey)"]; Extraction [label="Extraction\n(Steam Distillation or HS-SPME)", fillcolor="#FBBC05"]; Analysis [label="GC-MS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Processing"]; Identification [label="Identification\n(Mass Spectra, Retention Index)"]; Quantification [label="Quantification\n(Calibration Curve)"]; Result [label="Concentration of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Analysis; Analysis -> Data; Data -> Identification; Data -> Quantification; Identification -> Result; Quantification -> Result; } dddot

Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data for the concentration of this compound in its known natural sources (Persicaria hydropiperoides, Persicaria minor, Ambrosia confertiflora, honey, and citrus oils). While its presence is qualitatively confirmed, the exact amounts remain largely unreported in the available literature. This represents a knowledge gap and an opportunity for future research.

Table 1: Summary of Natural Occurrence and Data Availability

| Natural Source | Compound Presence | Quantitative Data |

| Persicaria hydropiperoides | Yes[2][4] | Not Available |

| Persicaria minor | Yes[2][4] | Not Available |

| Ambrosia confertiflora | Yes[2][4] | Not Available |

| Honey | Yes[1] | Not Available |

| Citrus Oils | Yes[1][5] | Not Available |

Conclusion

This compound is a naturally occurring irregular monoterpenoid alcohol found in various plants, honey, and citrus oils. Its biosynthesis is believed to follow the isoprenoid pathway, with a final reduction step from unsaturated precursors like geraniol or citronellol. The standard methods for its analysis involve steam distillation or HS-SPME for extraction, followed by GC-MS for identification and quantification. Despite its known presence in several natural matrices, there is a notable lack of quantitative data in the scientific literature regarding its concentration. This guide provides a foundational understanding of the natural occurrence and analysis of this compound and highlights areas where further research is needed to fully characterize its distribution and abundance in nature.

References

- 1. Headspace Solid Phase Microextraction Coupled to GC/MS for the Analysis of Volatiles of Honeys from Arid and Mediterranean Areas of Algeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Screening of volatile compounds in honey using a new sampling strategy combining multiple extraction temperatures in a single assay by HS-SPME-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the (R)- and (S)-Enantiomers of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (R)- and (S)-enantiomers of 3,7-dimethyl-1-octanol, a chiral monoterpenoid alcohol. It covers their physicochemical properties, synthesis, and stereoselective separation. Additionally, this guide explores the biological activities and applications of these enantiomers, with a focus on their relevance in fragrance science and as chiral building blocks in organic synthesis. Detailed experimental protocols for chiral separation and data are presented in structured tables and workflows to support research and development activities.

Introduction

This compound, also known as tetrahydrogeraniol, is a saturated monoterpenoid alcohol. Its structure contains a chiral center at the C-3 position, leading to the existence of two non-superimposable mirror images: the (R)- and (S)-enantiomers.[1] While enantiomers share identical physical properties in an achiral environment, their interaction with other chiral molecules, such as biological receptors, can differ significantly. This stereochemical distinction is of paramount importance in fields like pharmacology and fragrance science, where one enantiomer may exhibit desired therapeutic or sensory properties while the other may be inactive or even detrimental.[1]

This guide aims to provide a detailed technical resource for professionals working with or interested in the stereoisomers of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₂O | [2][3] |

| Molecular Weight | 158.28 g/mol | [2] |

| Appearance | Colorless liquid | [4][5] |

| Odor | Sweet, rose-like | [4] |

| CAS Number (Racemate) | 106-21-8 | [3] |

| CAS Number (R)-enantiomer | 1117-60-8 | [2][6] |

| CAS Number (S)-enantiomer | 68680-98-8 | [4][7] |

| Boiling Point | 98-99 °C at 9 mmHg | [7] |

| Density | 0.828 g/mL at 20 °C | [7] |

| Refractive Index (n20/D) | 1.436 | [7] |

| Solubility | Soluble in ethanol (B145695) and most fixed oils; insoluble in water and glycerol. | [4] |

| Vapor Pressure | <0.01 mmHg at 20 °C | [7] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [7] |

Synthesis and Stereoselective Separation

Synthesis of Racemic this compound

The racemic mixture of this compound is commonly synthesized through the hydrogenation of unsaturated precursors such as geraniol (B1671447) or citronellol. This process typically employs a catalyst, such as nickel, to saturate the carbon-carbon double bonds.

Caption: Synthesis of Racemic this compound.

Stereoselective Separation of Enantiomers

The separation of the (R)- and (S)-enantiomers from the racemic mixture requires chiral resolution techniques. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is a powerful method for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for resolving chiral alcohols.

For volatile compounds like this compound, enantioselective GC is a suitable analytical technique. This method employs a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin, to achieve separation.[1][8]

References

- 1. This compound | 68680-98-8 | Benchchem [benchchem.com]

- 2. (3R)-3,7-Dimethyl-1-octanol | C10H22O | CID 6999991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Octanol, 3,7-dimethyl- [webbook.nist.gov]

- 4. (S)-3,7-Dimethyloctan-1-ol | C10H22O | CID 6992239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3,7-dimethyl-1-octanol, 68680-98-8 [thegoodscentscompany.com]

- 6. US6489522B2 - Process for producing optically active 3,7-dimethyl-6-octenol and process for producing intermediate therefor - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Safety and Handling of 3,7-Dimethyl-1-octanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,7-Dimethyl-1-octanol (CAS No. 106-21-8), also known as Tetrahydrogeraniol. The following sections detail the hazardous properties, exposure controls, and emergency procedures necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation. It is also recognized as being toxic to aquatic life.[1][2][3] The Globally Harmonized System (GHS) classification is summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][3][4] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[4][5] |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects.[1][3] |

| Flammable Liquids | 4 | H227: Combustible liquid.[2] |

Signal Word: Warning[1]

Pictograms:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for understanding its behavior under various laboratory conditions.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H22O[4][6] |

| Molecular Weight | 158.28 g/mol [1][4][6] |

| Appearance | Colorless liquid[1][5][7] |

| Odor | Sweet, rose-like[5][8] |

| Boiling Point | 98-99 °C at 9 mmHg[1][5][9] |

| Melting Point | -40.37 °C[4] |

| Flash Point | 97 °C (206.6 °F) - closed cup[1][4] |

| Density | 0.828 g/mL at 20 °C[1][5][9] |

| Vapor Density | 5.4 (vs air)[1][5] |

| Vapor Pressure | <0.01 mmHg at 20 °C[1][5] |

| Water Solubility | Insoluble[5][9] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

3.1. Engineering Controls

-

Work in a well-ventilated area. Use only outdoors or in a well-ventilated area.[4]

-

A safety shower and eyewash station must be readily accessible in the immediate work area.[10]

3.2. Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

Table 3: Recommended Personal Protective Equipment

| Body Part | Protection | Standard/Specification |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[4][10] | EN 166 (EU) or NIOSH (US) approved.[10] |

| Skin | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing.[1][10] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[10] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[10] | Not typically required with adequate ventilation.[2] |

3.3. Handling Procedures

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6]

-

Use non-sparking tools.[10]

3.4. Storage Conditions

-

Store locked up.[4]

Emergency Procedures

4.1. First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation occurs.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[4] |

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][6]

-

Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides may be generated by thermal decomposition or combustion.[4][6] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air on intense heating.[2]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][6]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE.[10] Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains, waterways, or soil.[4]

-

Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, vermiculite, or earth) and place it into a suitable, labeled container for disposal.[4] Clean the affected area thoroughly.

Toxicological and Ecotoxicological Information

Table 5: Toxicological Data

| Test | Species | Route | Result |

| LD50 | Rat | Oral | >5 g/kg[7] |

| LD50 | Rabbit | Skin | >5 g/kg |

| Draize test | Rabbit | Skin | 500 mg/24H Moderate irritation |

Ecotoxicity:

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of the material down the drain.[10] Empty containers should be treated as unused product.[10]

Visualized Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a research setting.

References

- 1. 3,7-ジメチル-1-オクタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. This compound [chembk.com]

- 6. fishersci.fr [fishersci.fr]

- 7. This compound | 151-19-9 [chemicalbook.com]

- 8. This compound | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 106-21-8 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

Toxicological data for 3,7-Dimethyl-1-octanol

An In-depth Toxicological Profile of 3,7-Dimethyl-1-octanol

Introduction

This compound (CAS No. 106-21-8), also known as Tetrahydrogeraniol, is a branched-chain saturated alcohol used as a fragrance ingredient in various consumer products.[1][2][3] Its chemical formula is C10H22O.[1][4][5] This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information is compiled from safety data sheets, regulatory assessments, and scientific literature.

Acute Toxicity

Acute toxicity studies assess the potential for adverse health effects from a single, short-term exposure to a substance. For this compound, data are available for oral and dermal routes of exposure.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | > 5000 mg/kg | [1][6] |

| LD50 | Rabbit | Dermal | 2400 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg |[6] |

Experimental Protocols

-

Oral LD50 (Rat): While the specific guideline is not cited in the source documents, this type of study typically follows OECD Test Guideline 401 or 420. A single high dose of the substance is administered to rats via gavage. The animals are then observed for mortality and clinical signs of toxicity for a period of up to 14 days. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

-

Dermal LD50 (Rabbit): This study is generally conducted according to OECD Test Guideline 402. The substance is applied to a shaved area of the skin of rabbits for a 24-hour period. The animals are observed for mortality and signs of toxicity for 14 days following application.

Local Tolerance: Irritation and Sensitization

These studies evaluate the potential of a substance to cause local effects on the skin and eyes upon direct contact, and to induce an allergic response after repeated exposure.

Skin and Eye Irritation

This compound is classified as a skin and eye irritant.[1][4][7][8]

Table 2: Irritation Data

| Endpoint | Classification | Reference |

|---|---|---|

| Skin Irritation | Category 2; Causes skin irritation | [1][4][9][10] |

| Eye Irritation | Category 2/2A; Causes serious eye irritation |[1][4][9][10] |

Experimental Protocols

-

Skin Irritation: The potential for skin irritation is typically assessed using the Draize test in rabbits (OECD Test Guideline 404). A specific amount of the test substance is applied to a small patch of shaved skin on several test animals. The sites are then evaluated for signs of erythema (redness) and edema (swelling) at specific intervals over a period of several days.

-

Eye Irritation: The eye irritation potential is also commonly evaluated using a rabbit model (OECD Test Guideline 405). A small amount of the substance is instilled into one eye of several rabbits, with the other eye serving as a control. The eyes are then examined for effects on the cornea, iris, and conjunctiva at various time points after instillation.

Caption: Workflow for a typical in vivo skin irritation study.

Skin Sensitization

Based on a weight-of-evidence approach, including data from read-across materials, this compound is not considered to present a concern for skin sensitization.[11] Some safety data sheets note that sensitization information is not available.[1]

Experimental Protocols

-

Weight of Evidence Approach: This approach, utilized by the Research Institute for Fragrance Materials (RIFM), involves a comprehensive evaluation of all available data.[11] This includes analyzing the chemical structure of this compound to predict its potential to react with skin proteins.[11] Additionally, data from structurally similar chemicals (analogs or read-across materials) like isoamyl alcohol and isononyl alcohol are used to inform the assessment.[11]

Genotoxicity

Genotoxicity assays are performed to detect whether a substance can cause damage to genetic material (DNA).

Table 3: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

|---|---|---|---|---|

| BlueScreen Assay | Bacterial | With and Without | Negative | [11] |

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Negative |[11] |

Experimental Protocols

-

Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test for identifying gene mutations, conducted according to OECD Test Guideline 471. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without an external metabolic activation system (S9 mix). If the substance is mutagenic, it will cause the bacteria to revert to a state where they can synthesize their own histidine and thus grow on a histidine-free medium. This compound was found to be negative in this assay.[11]

-

BlueScreen Assay: This is a cell-based assay that measures the activation of the p53 pathway, a key response to DNA damage.[11][12] this compound was non-genotoxic in this test system.[11]

The available data indicate that this compound does not present a concern for genotoxicity.[11][13]

Caption: A standard tiered testing strategy for genotoxicity assessment.

Repeated Dose Toxicity

Repeated dose toxicity studies are designed to evaluate the potential for adverse effects following long-term, repeated exposure to a substance.[14][15] These studies help to identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).[15][16]

No specific repeated dose toxicity studies for this compound were identified in the provided search results. The safety assessment by RIFM mentions that this endpoint was evaluated, likely using data from read-across analogs such as isoamyl alcohol.[11]

Caption: Key phases of a subchronic repeated dose toxicity study.

Carcinogenicity

There is no evidence to suggest that this compound is carcinogenic. It has not been listed as a carcinogen by major regulatory and scientific agencies, including the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA).[1]

Conclusion

This compound exhibits low acute oral toxicity. It is classified as a skin and eye irritant. The available evidence suggests it is not a skin sensitizer (B1316253) and does not pose a genotoxic risk. While specific repeated dose toxicity data for this compound are not publicly detailed, its safety for use as a fragrance ingredient has been supported through assessments that include data from structurally related materials. As with any chemical, proper industrial hygiene practices and the use of personal protective equipment are recommended during handling.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | C10H22O | CID 7792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragrance material review on 3,7-dimethyl-7-methoxyoctan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. Page loading... [guidechem.com]

- 6. This compound | 151-19-9 [chemicalbook.com]

- 7. This compound [chembk.com]

- 8. This compound = 98 106-21-8 [sigmaaldrich.com]

- 9. fishersci.fr [fishersci.fr]

- 10. vigon.com [vigon.com]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. ikev.org [ikev.org]

- 15. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 16. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3,7-Dimethyl-1-octanol: A Technical Guide

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3,7-Dimethyl-1-octanol. It is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering detailed spectroscopic data, experimental protocols, and a workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | H-1 (-CH₂OH) |

| ~2.2 | Singlet | 1H | -OH |

| ~1.5 | Multiplet | 1H | H-7 (-CH(CH₃)₂) |

| ~1.4 - 1.1 | Multiplet | ~8H | H-2, H-4, H-5, H-6 (-CH₂- groups) |

| ~0.9 | Multiplet | 1H | H-3 (-CH(CH₃)-) |

| 0.88 | Doublet | 3H | H-3' (-CH(CH₃)-) |

| 0.86 | Doublet | 6H | H-7', H-7'' (-CH(CH₃)₂) |

Note: Data is compiled from typical values for similar aliphatic alcohols and available spectral images.[1][2][3] The exact chemical shifts and multiplicities can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13) NMR Data [4][5][6]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 61.1 | C-1 (-CH₂OH) |

| 39.5 | C-2 |

| 37.5 | C-4 |

| 35.5 | C-3 |

| 29.8 | C-6 |

| 28.0 | C-7 |

| 24.8 | C-5 |

| 22.7 | C-7' or C-7'' |

| 22.6 | C-7' or C-7'' |

| 19.6 | C-3' |

Infrared (IR) Spectroscopy[7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2955 | Strong | C-H stretch (asymmetric, -CH₃) |

| ~2925 | Strong | C-H stretch (asymmetric, -CH₂) |

| ~2870 | Strong | C-H stretch (symmetric, -CH₃ & -CH₂) |

| ~1465 | Medium | C-H bend (scissoring, -CH₂) |

| ~1375 | Medium | C-H bend (rocking, gem-dimethyl) |

| ~1057 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)[2][10][11][12]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 43 | 100 | [C₃H₇]⁺ |

| 56 | 99 | [C₄H₈]⁺ |

| 55 | 90 | [C₄H₇]⁺ |

| 41 | 79 | [C₃H₅]⁺ |

| 70 | 76 | [C₅H₁₀]⁺ |

| 69 | 65 | [C₅H₉]⁺ |

| 83 | 45 | [C₆H₁₁]⁺ |

| 140 | 5 | [M-H₂O]⁺ |

Note: The molecular ion peak (M⁺) at m/z 158 is often weak or absent in electron ionization mass spectra of alcohols due to facile dehydration.[7]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation : As this compound is a liquid, spectra can be acquired from a neat sample.[8][9] Alternatively, for better resolution and to avoid viscosity issues, prepare a solution by dissolving 10-20 mg of the alcohol in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean 5 mm NMR tube.[10]

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the hydroxyl proton peak, a "D₂O shake" can be performed: add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.[3]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.[8][9]

-

To aid in peak assignment, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) can be run.[11] A DEPT-90 spectrum will show only CH signals, while a DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

-

IR Spectroscopy Protocol

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or the neat liquid film method can be used.[12]

Attenuated Total Reflectance (ATR) Method (Recommended):

-

Sample Preparation : This method requires minimal sample preparation.[12]

-

Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. The instrument's software will automatically generate the transmittance or absorbance spectrum.

-

Neat Liquid Film Method:

-

Sample Preparation : Place one drop of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr).[13] Carefully place a second salt plate on top to create a thin liquid film between the plates, avoiding air bubbles.[14][15]

-

Instrumentation : Use a standard FTIR spectrometer.

-

Acquisition : Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

-

Cleaning : After analysis, promptly clean the salt plates with a suitable dry solvent (e.g., acetone) and store them in a desiccator.[13]

Mass Spectrometry Protocol

Given that this compound is a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method.[16]

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation : Use a GC-MS system. The gas chromatograph separates the sample components before they enter the mass spectrometer.

-

GC Conditions :

-

Injector : Set to a temperature that ensures rapid volatilization (e.g., 250°C).

-

Column : Use a suitable capillary column (e.g., a nonpolar DB-5 or similar).

-